molecular formula C11H13Cl2NO2 B2489026 butyl N-(3,4-dichlorophenyl)carbamate CAS No. 63785-38-6

butyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B2489026
CAS No.: 63785-38-6
M. Wt: 262.13
InChI Key: SYAGECNPOQGRIW-UHFFFAOYSA-N
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Description

Butyl N-(3,4-dichlorophenyl)carbamate: is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, characterized by the presence of a butyl group and a dichlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dichloroaniline+butyl chloroformatebutyl N-(3,4-dichlorophenyl)carbamate+HCl\text{3,4-dichloroaniline} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3,4-dichloroaniline+butyl chloroformate→butyl N-(3,4-dichlorophenyl)carbamate+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Butyl N-(3,4-dichlorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl N-(3,4-dichlorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as an enzyme inhibitor or interact with specific biological targets, making it a candidate for drug development.

Industry: The compound is used in the development of agrochemicals and pesticides. Its chemical stability and reactivity make it suitable for formulating products that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of butyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making the compound effective in various applications.

Comparison with Similar Compounds

  • Butyl N-(2,3-dichlorophenyl)carbamate
  • Butyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)carbamate

Comparison: Butyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a distinct compound in its class.

Properties

IUPAC Name

butyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-6-16-11(15)14-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAGECNPOQGRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-38-6
Record name BUTYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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